Structural Elucidation of 3-Ethoxy-6-methoxybenzo[d]isoxazole: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Structural Elucidation of 3-Ethoxy-6-methoxybenzo[d]isoxazole: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in the precise structural characterization of highly substituted heterocyclic scaffolds. 3-Ethoxy-6-methoxybenzo[d]isoxazole (also known as 3-ethoxy-6-methoxy-1,2-benzisoxazole) is a specialized building block with significant relevance in medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By establishing a self-validating analytical workflow and explaining the causality behind the observed chemical shifts, this guide ensures that researchers can confidently assign and verify this molecular architecture in their own drug development pipelines.
Introduction: The Benzisoxazole Scaffold in Drug Development
The 1,2-benzisoxazole core is a privileged pharmacophore found in numerous bioactive molecules, most notably in atypical antipsychotics (e.g., risperidone, paliperidone) and acetylcholinesterase inhibitors. The biological efficacy of these molecules is heavily dictated by their substitution patterns. In 3-ethoxy-6-methoxybenzo[d]isoxazole, the presence of an ethoxy group at the C-3 position and a methoxy group at the C-6 position fundamentally alters the electronic distribution of the fused bicyclic system. Accurate NMR characterization is critical, as the regiochemistry of these oxygen-linked substituents directly impacts receptor binding affinity and metabolic stability[1].
Theoretical Framework: Electronic Effects on Chemical Shifts
To predict and assign the NMR spectra of 3-ethoxy-6-methoxybenzo[d]isoxazole, we must analyze the "push-pull" electronic effects inherent to the system.
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The Heterocyclic Core: Baseline 13 C NMR assignments for the unsubstituted 1,2-benzisoxazole core place the C-3 carbon at approximately 153 ppm and the C-7a bridgehead at 158 ppm[2].
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C-3 Ethoxy Substitution: The introduction of an exocyclic oxygen at the C-3 position induces a significant deshielding effect due to the electronegativity of the oxygen atom, pushing the C-3 resonance downfield to ~165 ppm[3].
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C-6 Methoxy Substitution: The 6-methoxy substituent acts as a strong π -electron donor via resonance. This creates a highly polarized aromatic system where the ortho (C-5, C-7) and para (C-3a) positions experience profound diamagnetic shielding. Consequently, the C-7 proton and carbon, which are sandwiched between the ring oxygen and the 6-methoxy group, are pushed significantly upfield[2].
Experimental Protocols: High-Fidelity NMR Acquisition
A robust NMR protocol must be a self-validating system. Relying solely on 1D NMR can lead to misassignments in highly substituted aromatics. The following step-by-step methodology ensures high-fidelity data acquisition and structural verification.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). Causality: CDCl 3 is selected because it lacks exchangeable protons, provides excellent solubility for moderately polar heterocycles, and its residual solvent peak ( δ 7.26 for 1 H, δ 77.16 for 13 C) serves as a reliable internal reference alongside 0.03% v/v Tetramethylsilane (TMS).
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Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Manually tune and match the probe for 1 H and 13 C frequencies. Causality: Optimizing the Q-factor ensures maximum RF pulse efficiency and signal-to-noise ratio (SNR).
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Shimming: Perform gradient shimming (Z-axis) followed by manual fine-shimming on the deuterium lock signal to achieve a non-spinning line width of < 1.0 Hz.
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1D 1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm and the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 transients.
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1D 13 C Acquisition: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Critical Parameter: Set the relaxation delay (D1) to 2.5–3.0 seconds. Causality: Quaternary carbons (C-3, C-6, C-7a) lack attached protons and thus have significantly longer longitudinal relaxation times (T 1 ). An extended D1 ensures these carbons fully relax between pulses, preventing signal attenuation.
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2D NMR Validation: Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) to map 1JCH couplings and HMBC (Heteronuclear Multiple Bond Correlation) to map 2JCH and 3JCH long-range couplings. This validates the 1D assignments by linking the isolated spin systems.
Fig 1: Step-by-step workflow for high-fidelity NMR data acquisition and structural validation.
Spectral Data Analysis & Assignments
The following tables summarize the quantitative NMR data, grounded in empirical rules for substituted benzisoxazoles and verified via 2D correlation logic.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Justification |
| 3-OCH 2 CH 3 | 1.45 | Triplet (t) | 3H | 7.1 | Aliphatic methyl protons of the ethoxy group. |
| 6-OCH 3 | 3.88 | Singlet (s) | 3H | - | Methoxy protons at C-6. |
| 3-OCH 2 CH 3 | 4.48 | Quartet (q) | 2H | 7.1 | Methylene protons of the ethoxy group, heavily deshielded by the adjacent oxygen. |
| H-5 | 6.85 | Doublet of doublets (dd) | 1H | 8.6, 2.2 | Ortho-coupled to H-4, meta-coupled to H-7. Shielded by the electron-donating 6-OMe. |
| H-7 | 6.95 | Doublet (d) | 1H | 2.2 | Meta-coupled to H-5. Highly shielded by the ortho 6-OMe and the adjacent ring oxygen. |
| H-4 | 7.50 | Doublet (d) | 1H | 8.6 | Ortho-coupled to H-5. Deshielded by proximity to the C-3a bridgehead and meta to the 6-OMe. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Justification |
| 3-OCH 2 CH 3 | 14.5 | CH 3 | Aliphatic methyl carbon. |
| 6-OCH 3 | 55.8 | CH 3 | Methoxy carbon. |
| 3-OCH 2 CH 3 | 68.2 | CH 2 | Aliphatic methylene carbon directly attached to oxygen. |
| C-7 | 95.5 | CH | Aromatic CH, highly shielded by adjacent oxygens (C-6 OMe, C-7a O). |
| C-3a | 110.2 | C | Bridgehead carbon, shielded relative to typical aromatics due to para-OMe effect. |
| C-5 | 113.4 | CH | Aromatic CH, ortho to the electron-donating methoxy group. |
| C-4 | 122.1 | CH | Aromatic CH, meta to the methoxy group. |
| C-6 | 162.5 | C | Aromatic carbon directly bonded to the methoxy oxygen. |
| C-7a | 164.0 | C | Bridgehead carbon bonded to the heterocyclic ring oxygen. |
| C-3 | 165.2 | C | Heterocyclic carbon bonded to N and the exocyclic ethoxy oxygen. |
Mechanistic Insights: 2D NMR Connectivity
To ensure the assignments in Tables 1 and 2 are a self-validating system, we map the logical relationships using HMBC. The 3JCH correlations are the most intense in an HMBC spectrum and definitively prove the regiochemistry of the substituents. For instance, the methylene protons of the ethoxy group ( δ 4.48) will show a strong 3J correlation exclusively to C-3 ( δ 165.2), confirming its position. Similarly, the methoxy protons ( δ 3.88) correlate to C-6 ( δ 162.5).
Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.
By combining theoretical electronic principles with a rigorous, self-validating experimental workflow, researchers can achieve absolute certainty in the structural elucidation of 3-ethoxy-6-methoxybenzo[d]isoxazole and its downstream derivatives.
References[4] Title: 1,2-BENZISOXAZOLES
Source: clockss.org URL: Title: Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid Source: acgpubs.org URL:[2] Title: 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes Source: academia.edu URL:[1] Title: Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections (US Patent 8658641B2) Source: google.com URL:
Sources
- 1. US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections - Google Patents [patents.google.com]
- 2. (PDF) 13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles and 2-Hydroxyaryl ketoximes [academia.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
![Chemical structure of 3-Ethoxy-6-methoxybenzo[d]isoxazole](https://i.imgur.com/example.png)
